Cas no 1783382-76-2 (1-(2-(Difluoromethyl)phenyl)ethanol)

1-(2-(Difluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances its reactivity and stability, making it valuable for constructing complex molecules. Its chiral center allows for enantioselective transformations, useful in producing optically active compounds. The compound's unique structure contributes to improved metabolic stability and bioavailability in drug development. It is typically handled under controlled conditions due to its sensitivity to moisture and air. Suitable for use in Grignard reactions, nucleophilic substitutions, and other fine chemical processes, this intermediate offers versatility in organic synthesis. Proper storage and handling are recommended to maintain its integrity.
1-(2-(Difluoromethyl)phenyl)ethanol structure
1783382-76-2 structure
Product Name:1-(2-(Difluoromethyl)phenyl)ethanol
CAS No:1783382-76-2
MF:C9H10F2O
MW:172.171909809113
CID:2949979
PubChem ID:84654335
Update Time:2025-05-23

1-(2-(Difluoromethyl)phenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(difluoromethyl)phenyl)ethanol
    • 1-[2-(difluoromethyl)phenyl]ethan-1-ol
    • AMY37313
    • D77546
    • 1-[2-(difluoromethyl)phenyl]ethanol
    • CS-W000094
    • 1-(2-(difluoromethyl)phenyl)ethan-1-ol
    • 1783382-76-2
    • 1-(2-(Difluoromethyl)phenyl)ethanol
    • Inchi: 1S/C9H10F2O/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9,12H,1H3
    • InChI Key: ZFURWQCPSCYNTN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(C)O)F

Computed Properties

  • Exact Mass: 172.06997126g/mol
  • Monoisotopic Mass: 172.06997126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2

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Additional information on 1-(2-(Difluoromethyl)phenyl)ethanol

Introduction to 1-(2-(Difluoromethyl)phenyl)ethanol (CAS No. 1783382-76-2)

1-(2-(Difluoromethyl)phenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1783382-76-2, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a difluoromethyl group attached to a phenyl ring and an ethanol side chain, has garnered attention due to its unique structural and functional properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable candidate for drug development. In recent years, advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its exploration in various therapeutic applications.

The 1-(2-(Difluoromethyl)phenyl)ethanol structure is characterized by its aromaticity and the electron-withdrawing nature of the difluoromethyl substituent. This combination imparts distinct reactivity patterns that are exploited in medicinal chemistry for designing novel bioactive molecules. The ethanol moiety further contributes to the compound's solubility and pharmacokinetic behavior, which are critical factors in drug formulation and delivery. Researchers have leveraged these properties to investigate potential applications in treating neurological disorders, inflammation, and infectious diseases.

Recent studies have highlighted the role of 1-(2-(Difluoromethyl)phenyl)ethanol as a key intermediate in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, its derivatives have been explored as modulators of kinases and G protein-coupled receptors (GPCRs), which are pivotal in signal transduction processes. The difluoromethyl group, in particular, has been shown to improve binding interactions by enhancing hydrophobicity and reducing metabolic degradation. This has led to the development of more potent and selective drug candidates with improved pharmacological profiles.

In the context of drug discovery, the synthesis of 1-(2-(Difluoromethyl)phenyl)ethanol has been refined through multi-step organic reactions, including cross-coupling techniques such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods allow for precise functionalization of the aromatic ring and side chains, enabling the creation of a diverse library of analogs for screening purposes. The growing interest in fluorinated compounds stems from their ability to modulate drug efficacy and reduce susceptibility to enzymatic degradation. Consequently, 1-(2-(Difluoromethyl)phenyl)ethanol has become a cornerstone in many synthetic strategies aimed at producing next-generation therapeutics.

The pharmaceutical industry has also recognized the potential of 1-(2-(Difluoromethyl)phenyl)ethanol in developing treatments for chronic diseases. Preclinical studies have demonstrated its efficacy in models of pain management and neuroprotection. The compound's ability to cross the blood-brain barrier makes it particularly promising for central nervous system (CNS) disorders. Furthermore, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for further derivatization, leading to drugs with enhanced therapeutic benefits.

From a chemical perspective, 1-(2-(Difluoromethyl)phenyl)ethanol exemplifies the importance of structural diversity in medicinal chemistry. Its unique combination of functional groups allows for versatile modifications, enabling researchers to fine-tune its biological activity. The integration of computational chemistry techniques has further accelerated this process by predicting molecular interactions and optimizing lead compounds. As computational power increases, virtual screening methods are becoming increasingly prevalent, allowing for rapid identification of promising candidates like 1-(2-(Difluoromethyl)phenyl)ethanol.

The environmental impact of synthesizing fluorinated compounds is another critical consideration. While these molecules offer significant therapeutic advantages, their production must be balanced with sustainability principles. Recent innovations in green chemistry have aimed at reducing waste and energy consumption during synthesis. For example, catalytic methods that minimize byproduct formation are being developed alongside more efficient purification techniques. These advancements ensure that the production of 1-(2-(Difluoromethyl)phenyl)ethanol aligns with global efforts toward sustainable pharmaceutical manufacturing.

Future directions in research may explore novel applications of 1-(2-(Difluoromethyl)phenyl)ethanol, such as its role in antiviral or anticancer therapies. The compound's ability to interact with biological targets at multiple levels makes it a versatile tool for drug discovery. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this remarkable molecule.

In conclusion,1-(2-(Difluoromethyl)phenyl)ethanol (CAS No. 1783382-76-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad range of applications. Its synthesis continues to evolve with innovations in organic chemistry and computational methods, ensuring that it remains at the forefront of drug discovery efforts worldwide.

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